

# Application Notes and Protocols for Atomic Force Microscopy of Actomyosin Structures

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## Compound of Interest

Compound Name: ACTOMYOSIN

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## Introduction

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating the intricate world of **actomyosin** structures at the nanoscale.<sup>[1]</sup> This high-resolution imaging technique allows for the visualization of single protein molecules and their dynamic interactions in near-physiological conditions, providing unprecedented insights into muscle contraction, cell motility, and cytoskeletal dynamics.<sup>[2][3]</sup> Beyond imaging, AFM can measure the mechanical properties of these structures, such as binding forces, stiffness, and elasticity, making it an invaluable asset in fundamental research and drug development.<sup>[1][4][5]</sup>

These application notes provide a comprehensive overview of the methodologies used to study **actomyosin** structures with AFM, including high-speed imaging, force spectroscopy, and the investigation of drug interactions. Detailed protocols are provided to guide researchers in preparing samples and conducting these experiments.

## Key Applications

- High-Resolution Imaging: Directly visualize the structure of actin filaments and myosin motors. High-speed AFM (HS-AFM) can capture the dynamic process of myosin walking along actin filaments, providing visual evidence for the swinging lever arm motion.<sup>[2][6][7][8]</sup>

- Single-Molecule Force Spectroscopy: Quantify the forces involved in the interaction between a single actin filament and a single myosin head. This includes measuring the binding and unbinding forces of individual **actomyosin** bonds.[\[4\]](#)
- Mechanical Properties: Measure the stiffness and elasticity of the **actomyosin** cortex in living cells, offering insights into how these properties are regulated by myosin II activity and actin polymerization.[\[9\]](#)
- Drug Discovery and Development: Investigate how small molecules affect the structure and mechanics of the **actomyosin** complex.[\[5\]](#)[\[10\]](#)[\[11\]](#) This can be used to screen for drugs that modulate muscle contraction or cell motility.

## Experimental Protocols

### Protocol 1: Sample Preparation for AFM Imaging of Actomyosin

Proper sample preparation is critical for obtaining high-quality AFM images of **actomyosin**.[\[12\]](#) [\[13\]](#) The goal is to firmly immobilize the sample on a flat substrate while preserving its native structure and function.[\[14\]](#)

#### Materials:

- Mica sheets[\[15\]](#)
- Poly-L-lysine or 3-aminopropyltrimethoxysilane (APTES)[\[12\]](#)
- Purified actin and myosin proteins
- Imaging buffer (e.g., physiological saline solution)
- Double-sided tape or UV-curable glue[\[15\]](#)
- Tweezers and scalpels[\[16\]](#)

#### Procedure:

- Substrate Preparation:

- Cleave a fresh, atomically flat surface of a mica sheet using adhesive tape.[15][16]
- For enhanced adhesion of proteins, functionalize the mica surface by incubating it with a solution of poly-L-lysine or by silanization with APTES.[12]
- Rinse the functionalized mica thoroughly with deionized water and dry with a gentle stream of nitrogen.[12]

- Protein Immobilization:
  - For imaging actin filaments, apply a dilute solution of purified actin to the functionalized mica surface and allow it to adsorb for a few minutes.
  - To study myosin walking on actin, first, immobilize actin filaments on the surface. Then, introduce a solution containing myosin motors and ATP to initiate movement.[7]
  - For force spectroscopy, one of the proteins (e.g., myosin) can be immobilized on the substrate, while the other (actin) is attached to the AFM tip.
- Mounting the Sample:
  - Securely mount the mica substrate with the immobilized sample onto an AFM sample puck using double-sided tape or UV-curable glue.[15] Ensure the sample is mounted solidly to prevent vibrations.[16]
- Hydration:
  - For imaging in liquid, immediately add a drop of imaging buffer to the sample to prevent it from drying out.[15] Maintaining hydration is crucial for preserving the structure of biological samples.[15]

## Protocol 2: High-Speed AFM Imaging of Myosin V Walking on Actin

HS-AFM allows for the direct visualization of the dynamic behavior of myosin motors as they move along actin filaments.[2][6][7]

Procedure:

- Sample Preparation: Prepare the sample as described in Protocol 1, ensuring a low density of actin filaments on the mica surface to allow for clear imaging of individual myosin molecules.[7]
- AFM Setup:
  - Use a high-speed AFM system equipped with small cantilevers that have high resonance frequencies.
  - Calibrate the cantilever's spring constant using the thermal noise method.[9]
- Imaging:
  - Engage the AFM tip with the sample surface in the imaging buffer.
  - Begin imaging in a suitable mode, such as tapping mode, to minimize sample damage.
  - Introduce a solution containing myosin V and ATP into the liquid cell.
  - Record time-lapse images to capture the movement of myosin V along the actin filaments. The sub-100 ms temporal resolution of HS-AFM is capable of resolving individual steps of the myosin motor.[2][6]

## Protocol 3: Single-Molecule Force Spectroscopy of Actomyosin Bonds

Force spectroscopy provides quantitative data on the forces governing the interaction between actin and myosin.[4][17]

Procedure:

- Functionalization of AFM Tip and Substrate:
  - Immobilize myosin molecules on the substrate (e.g., a gold-coated surface via thiol chemistry).[15]
  - Functionalize the AFM tip by attaching actin filaments. This can be achieved using flexible linkers to ensure proper orientation.

- Force Measurements:
  - Bring the actin-functionalized tip into contact with the myosin-coated surface to allow for bond formation.
  - Retract the tip at a constant velocity. The deflection of the cantilever is measured by a laser, and the force is calculated using the cantilever's spring constant.[1][18]
  - The force required to rupture the **actomyosin** bond will be observed as a distinct peak in the force-distance curve.[19]
  - Repeat the measurement multiple times to obtain a histogram of rupture forces.
- Data Analysis:
  - Analyze the force-distance curves to determine the unbinding force of the **actomyosin** bond.
  - By performing these measurements at different pulling rates, one can investigate the dynamics of the bond and the energy landscape of the interaction.[5]

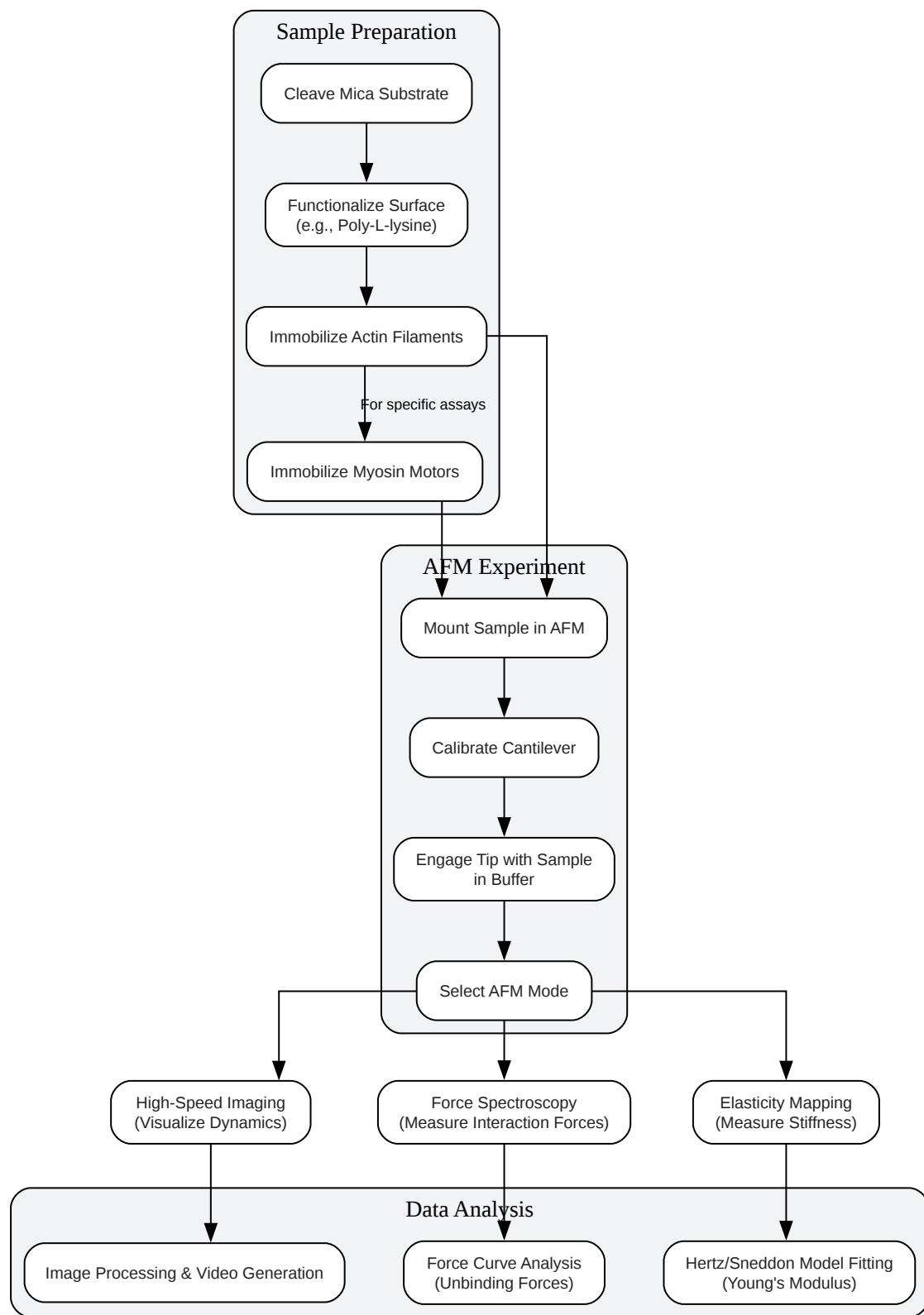
## Data Presentation

Quantitative data obtained from AFM studies of **actomyosin** can be summarized in tables for clear comparison.

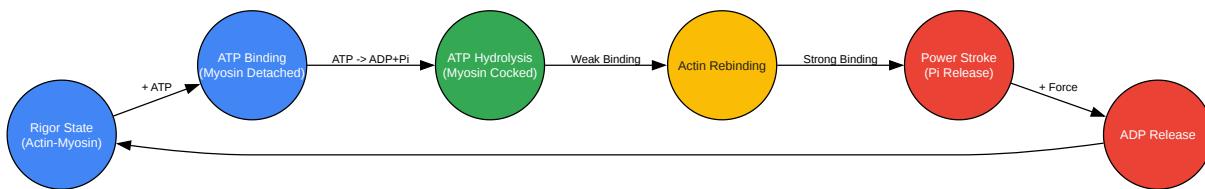
Parameter	Value	Experimental Condition	Reference
Myosin V Step Size	~36 nm	High-Speed AFM	[8]
Actomyosin Bond Rupture Force	Loading rate dependent	Force Spectroscopy	[17]
Actomyosin Interaction Distance	$1.25 \pm 0.44$ nm	Force Spectroscopy on muscle fibers	[20]
Cross-bridge Dissociation Rate ( $k_0$ )	$19.74 \pm 1.67$ s <sup>-1</sup>	Force Spectroscopy on muscle fibers	[20]
Fibroblast Elastic Modulus (Control)	~2.9 kPa	AFM Indentation	[21]
Fibroblast Elastic Modulus (Actin Disruption)	Distinctly decreased	AFM with drug treatment	[5][11]

## Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological processes.

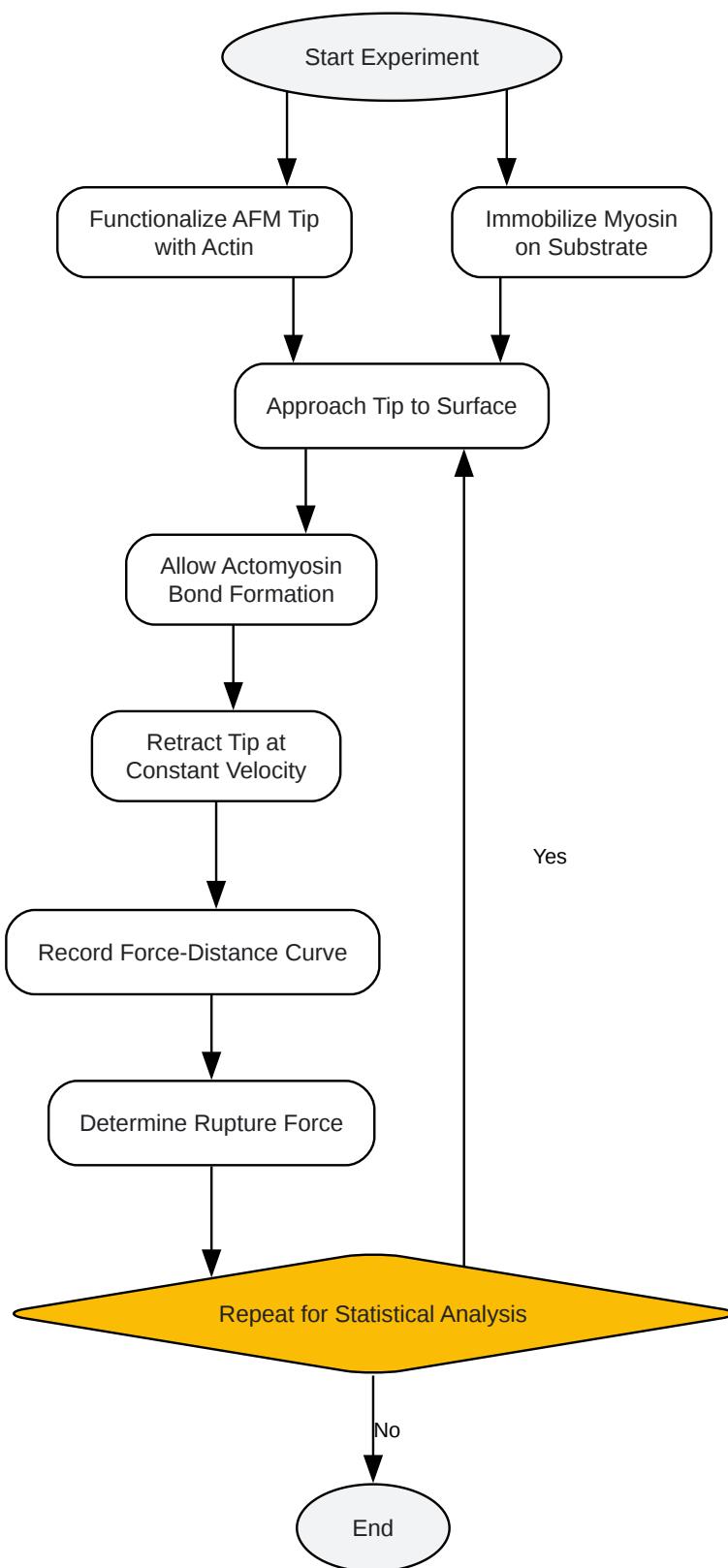
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Caption: General experimental workflow for AFM studies of **actomyosin**.



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Caption: Simplified diagram of the **actomyosin** cross-bridge cycle.

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Caption: Workflow for single-molecule force spectroscopy of **actomyosin**.

## Conclusion

AFM is a versatile and powerful technique for the study of **actomyosin** structures, providing both qualitative and quantitative data at the single-molecule level. The protocols and information provided here serve as a guide for researchers to design and execute experiments that can further our understanding of the fundamental processes driven by actin and myosin and to aid in the development of novel therapeutics targeting these interactions.

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